2,6-Dibromo-4-isopropylbenzoic acid
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Overview
Description
2,6-Dibromo-4-isopropylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropyl group at the 4 position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-4-isopropylbenzoic acid typically involves the bromination of 4-isopropylbenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-isopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Zinc and Hydrochloric Acid: Used for reduction.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Benzoic Acids: Formed through substitution reactions.
Debrominated Benzoic Acids: Formed through reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2,6-Dibromo-4-isopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2,6-Dibromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of an isopropyl group.
2,6-Dibromo-4-tert-butylbenzoic Acid: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: 2,6-Dibromo-4-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and suitable for specific applications where the isopropyl group plays a crucial role .
Properties
IUPAC Name |
2,6-dibromo-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJGPKKBPTSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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